(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-12-9-18(23)27-16-10-14(7-8-15(12)16)26-11-17(22)21-19(20(24)25)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,21,22)(H,24,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFMAUXSEZIPNJ-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to phenylacetic acid, which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle.
Mode of Action
The interaction with these targets could lead to changes in the metabolic processes, potentially aiding in the treatment of conditions like hyperammonemia.
Biochemical Pathways
Given its structural similarity to phenylacetic acid, it may influence the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia. This process is crucial for the removal of excess ammonia from the body.
Biological Activity
(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid is a compound belonging to the class of chromen derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.36 g/mol. The compound features a chromen moiety that is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 64700-15-8 |
Antimicrobial Properties
Research indicates that chromen derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases, such as arthritis and other chronic inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
- Receptor Modulation : It modulates G protein-coupled receptors (GPCRs), which play a critical role in various signaling pathways related to inflammation and immune response.
- Gene Expression : The compound can influence gene expression related to oxidative stress and inflammation, leading to a decrease in the expression of pro-inflammatory genes.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced symptoms of inflammation and improved recovery from bacterial infections compared to control groups.
- Clinical Trials : Preliminary clinical trials have shown promising results in patients with chronic inflammatory conditions, indicating improved quality of life and reduced pain levels after treatment with this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
Melting Points :
Solubility and Acidity :
Spectral Data :
ADMET and Drug-Likeness
logP and Molecular Weight :
- Toxicity: Hydrazide-containing analogs may pose genotoxicity risks due to reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
